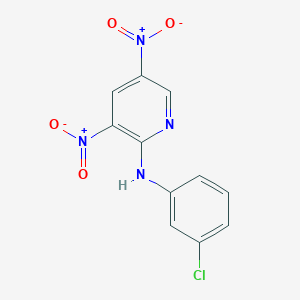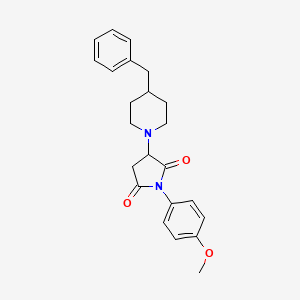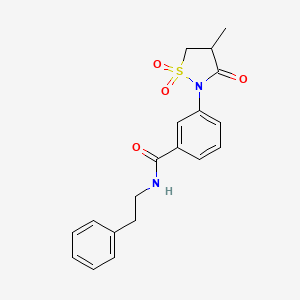![molecular formula C19H17ClN2O4 B5189433 N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5189433.png)
N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells by interfering with the cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. This compound has also been found to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against different types of cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide. One of the most promising directions is the development of new anticancer drugs based on this compound. Researchers can also explore the potential applications of this compound in other fields such as agriculture and industry. Further studies can also be conducted to investigate the mechanism of action of this compound and to identify its targets in cancer cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields such as medicine, agriculture, and industry. This compound exhibits potent antitumor activity against different types of cancer cells and has several biochemical and physiological effects. Further research on this compound can lead to the development of new anticancer drugs and can also help in exploring its potential applications in other fields.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-(4-methoxyphenoxy) acetaldehyde in the presence of sodium methoxide, followed by the addition of 4-carbamoyloxazole. This reaction results in the formation of this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Several studies have reported that this compound exhibits potent antitumor activity against different types of cancer cells. This compound has also been found to exhibit antibacterial and antifungal activities.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-6-8-16(9-7-15)25-12-18-22-17(11-26-18)19(23)21-10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBMOHJZVMREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4R*)-1-(4-methylbenzoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189354.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5189366.png)
![2-{2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5189376.png)
![2-[(4-butoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5189385.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5189393.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-chlorobenzoate](/img/structure/B5189406.png)
![5-methyl-N-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5189407.png)
![diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate](/img/structure/B5189410.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5189431.png)

![1-ethoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5189466.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189471.png)
